![molecular formula C7H10O3 B062007 Methyl 1-oxaspiro[2.3]hexane-5-carboxylate CAS No. 175881-34-2](/img/structure/B62007.png)
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate, also known as Methyl SHC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a spirocyclic lactone that has been synthesized using various methods, and its potential applications in scientific research are being explored extensively.
Mécanisme D'action
The mechanism of action of Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be synthesized using various methods, and it is stable under a range of conditions. Additionally, Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has low toxicity, making it a safe compound to work with in the lab. However, there are some limitations to using Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC in lab experiments. For example, it has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the research on Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC. One direction is to further explore its potential applications in medicinal chemistry and drug discovery. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future research could focus on optimizing the synthesis method for Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC and improving its solubility in water. Finally, future research could explore the potential of Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate 1-oxaspiro[2.3]hexane-5-carboxylate, or Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC, is a spirocyclic lactone that has potential applications in various scientific research fields. It can be synthesized using various methods, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. While there are some limitations to using Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC in lab experiments, it has several advantages, including its ease of synthesis, stability, and low toxicity. Future research on Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC could focus on exploring its potential applications in drug discovery, investigating its mechanism of action, and optimizing its synthesis method.
Méthodes De Synthèse
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC can be synthesized using various methods, including the Diels-Alder reaction, Michael addition, and nucleophilic addition. The Diels-Alder reaction involves the reaction between a diene and a dienophile to form a cyclic compound. The Michael addition involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The nucleophilic addition involves the addition of a nucleophile to a carbonyl group. The synthesis of Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC using these methods has been reported in the literature.
Applications De Recherche Scientifique
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. It has been reported to have antiproliferative and anticancer activities, and it has been shown to inhibit the growth of cancer cells in vitro. Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has also been reported to have antibacterial and antifungal activities, and it has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has been reported to have anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
175881-34-2 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
methyl 1-oxaspiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-6(8)5-2-7(3-5)4-10-7/h5H,2-4H2,1H3 |
Clé InChI |
ZUMWWUYGNLZBKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2(C1)CO2 |
SMILES canonique |
COC(=O)C1CC2(C1)CO2 |
Synonymes |
1-Oxaspiro[2.3]hexane-5-carboxylicacid,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



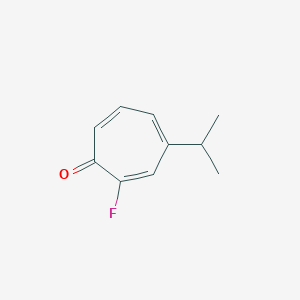
![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)
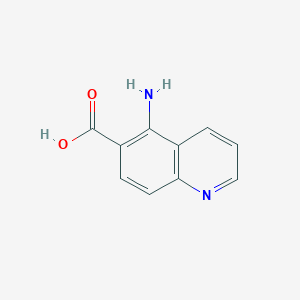

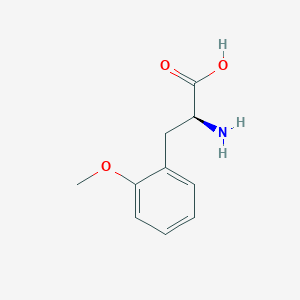
![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)



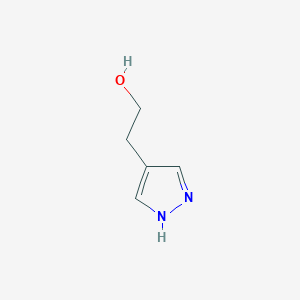
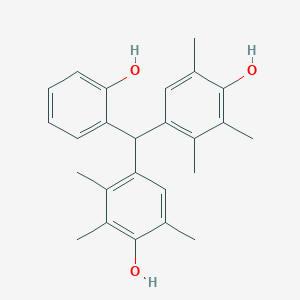


![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)